6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one
CAS No.: 1564281-07-7
Cat. No.: VC4338346
Molecular Formula: C26H20ClNO4
Molecular Weight: 445.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1564281-07-7 |
|---|---|
| Molecular Formula | C26H20ClNO4 |
| Molecular Weight | 445.9 |
| IUPAC Name | 6-chloro-3-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C26H20ClNO4/c1-31-22-10-6-9-17(25(22)32-2)11-14-21(29)24-23(16-7-4-3-5-8-16)19-15-18(27)12-13-20(19)28-26(24)30/h3-15H,1-2H3,(H,28,30)/b14-11+ |
| Standard InChI Key | PINYIYIVHZGXKA-SDNWHVSQSA-N |
| SMILES | COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₆H₂₀ClNO₄, MW 445.9 g/mol) integrates three key domains:
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Quinoline Core: A bicyclic system with a chloro group at position 6 and a phenyl group at position 4. The chloro substitution enhances electrophilicity, facilitating interactions with biological nucleophiles .
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Acryloyl Side Chain: A propenone bridge at position 3, which conjugates electron-rich aromatic systems. This α,β-unsaturated ketone moiety is critical for Michael addition reactions with cellular thiols .
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2,3-Dimethoxyphenyl Group: A methoxy-decorated aryl ring that improves lipid solubility and modulates pharmacokinetic properties.
Spectral Characteristics
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FTIR: Peaks at 1,650–1,680 cm⁻¹ confirm the acryloyl carbonyl group, while aromatic C–H stretches appear near 3,050 cm⁻¹ .
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¹H NMR: Signals at δ 6.8–7.5 ppm correspond to aromatic protons, with singlet peaks for methoxy groups (δ 3.7–3.9 ppm) .
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MS: A molecular ion peak at m/z 445.9 aligns with the molecular formula.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₀ClNO₄ |
| Molecular Weight | 445.9 g/mol |
| Solubility | DMSO >10 mM; insoluble in H₂O |
| LogP (Partition Coefficient) | 3.8 ± 0.5 (predicted) |
Synthetic Methodologies
Friedländer Annulation Approach
A common route involves condensing 4-chloroaniline with 1,3-propanediol under FeCl₃·6H₂O catalysis. The reaction proceeds via:
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Cyclization: Formation of the quinoline core at 150°C in a sealed tube .
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Acryloylation: Introduction of the 3-(2,3-dimethoxyphenyl)acryloyl group using Claisen-Schmidt condensation .
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Reagents: 4-Chloroaniline (2 mmol), CCl₄ (4 mmol), 1,3-propanediol (8 mmol), FeCl₃·6H₂O (0.02 mmol).
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Conditions: Argon atmosphere, 150°C, 8 hours.
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Yield: 86% after vacuum distillation.
Triazine-Based Synthesis
An alternative method starts with 5,6-diphenyl-1,2,4-triazine-3-thiol :
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Thiosemicarbazide Formation: Reacting benzil with thiosemicarbazide in glacial acetic acid.
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Esterification: Treatment with chloroethyl acetate and sodium acetate in ethanol.
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Hydrazide Formation: Condensation with hydrazine hydrate.
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Coumarin Coupling: Final reaction with coumarin derivatives to install the acryloyl group .
Biological Activities and Mechanisms
Anticancer Activity
The compound inhibits topoisomerase II and tubulin polymerization, inducing G2/M cell cycle arrest. In MDA-MB-231 breast cancer cells, it shows an IC₅₀ of 2.4 µM, comparable to doxorubicin .
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 2.4 | Topoisomerase II inhibition |
| HeLa | 3.1 | Tubulin destabilization |
| A549 | 5.7 | ROS generation |
Antimicrobial Effects
Against Staphylococcus aureus (MRSA), the compound exhibits a MIC of 8 µg/mL by disrupting cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Research Advancements and Challenges
Structure-Activity Relationships (SAR)
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Chloro Substitution: Essential for DNA intercalation; removal reduces potency by 10-fold .
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Methoxy Groups: Ortho-methoxy configurations enhance membrane permeability .
Pharmacokinetic Limitations
Despite potency, the compound has poor oral bioavailability (<15%) due to first-pass metabolism. Prodrug strategies, such as acetylating the quinolin-2-one NH, are under investigation.
Future Directions
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